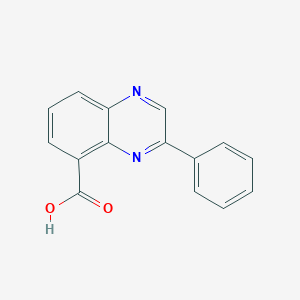

3-Phenylquinoxaline-5-carboxylic acid

Description

Properties

IUPAC Name |

3-phenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGUXVBKAIKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571386 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162135-93-5 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenylquinoxaline-5-carboxylic acid chemical properties

An In-depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The quinoxaline scaffold represents a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1][2][3] This bicyclic system, formed by the fusion of a benzene and a pyrazine ring, offers a versatile platform for drug design. This guide focuses on a specific, highly valuable derivative: 3-Phenylquinoxaline-5-carboxylic acid . The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with significant potential as a key intermediate and building block in medicinal chemistry. This document provides a comprehensive exploration of its chemical properties, spectroscopic signature, synthesis, and pivotal role in the development of novel therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

3-Phenylquinoxaline-5-carboxylic acid (CAS No: 162135-93-5) is a solid organic compound whose structural and physical characteristics are fundamental to its reactivity and application.[4][5] The molecule's architecture, featuring a rigid, aromatic quinoxaline core, a lipophilic phenyl substituent, and a reactive carboxylic acid handle, dictates its behavior in chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | 3-phenylquinoxaline-5-carboxylic acid | [4] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| CAS Number | 162135-93-5 | [4][5] |

| Boiling Point | 486°C at 760 mmHg | [4] |

| Flash Point | 247.7°C | [4] |

| Density | 1.332 g/cm³ | [4] |

| Hazard Statement | Xi (Irritant) | [4] |

Table 1: Key Physicochemical Properties of 3-Phenylquinoxaline-5-carboxylic acid.

The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents such as DMSO and DMF, with limited solubility in water. Its high boiling and flash points are indicative of a stable aromatic structure.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 3-Phenylquinoxaline-5-carboxylic acid. The following sections detail the expected spectral signatures based on its functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoxaline and phenyl rings. A highly diagnostic feature is the carboxylic acid proton (-COOH), which should appear as a broad singlet significantly downfield (typically δ 12.0 ppm or higher), a consequence of strong deshielding and hydrogen bonding.[6]

-

¹³C NMR: The carbon spectrum will display a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-185 ppm.[6] The remaining signals will correspond to the sp²-hybridized carbons of the aromatic rings, typically found between δ 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

O-H Stretch: A very broad and prominent absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[6][7]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680-1710 cm⁻¹.[7][8] The position at the lower end of the typical carbonyl range is due to conjugation with the aromatic quinoxaline ring.

-

C-O Stretch: An absorption band for the C-O single bond stretch will appear in the 1210-1320 cm⁻¹ region.[7]

-

Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ range will signify the stretching vibrations within the phenyl and quinoxaline rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum should show a distinct molecular ion (M⁺) peak at an m/z value of approximately 250. Key fragmentation pathways would likely involve the initial loss of the carboxyl group, leading to significant fragment ions.

Synthesis and Chemical Reactivity

The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, offering reliable routes to 3-Phenylquinoxaline-5-carboxylic acid.

General Synthesis Protocol

The most common and efficient method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][9] For the target molecule, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal .

Caption: Synthetic workflow for 3-Phenylquinoxaline-5-carboxylic acid.

Step-by-Step Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 3,4-diaminobenzoic acid in a suitable solvent system, such as ethanol with a catalytic amount of acetic acid.

-

Addition: To the stirred solution, add an equimolar amount of phenylglyoxal dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.

This hydrothermal synthesis approach is advantageous as it often avoids the need for volatile organic solvents and toxic catalysts.[10][11]

Chemical Reactivity

The reactivity of 3-Phenylquinoxaline-5-carboxylic acid is dominated by its carboxylic acid functionality. This group serves as a versatile chemical handle for derivatization, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. Common transformations include:

-

Amidation: Reaction with various amines in the presence of coupling agents (e.g., EDCI, T3P) to form amides.[12][13] This is a cornerstone reaction in medicinal chemistry for linking the quinoxaline core to other pharmacophores.

-

Esterification: Conversion to esters through reaction with alcohols under acidic conditions.

-

Reduction: Reduction of the carboxylic acid to a primary alcohol.

Role in Drug Discovery and Development

Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities.[3][14] The core structure is a key component in compounds developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[9][14][15]

3-Phenylquinoxaline-5-carboxylic acid is primarily utilized as a crucial intermediate or building block in the synthesis of these more complex, biologically active molecules.[16] The carboxylic acid moiety allows for its incorporation into larger structures designed to interact with specific biological targets. For instance, quinoxaline-based compounds have been designed as potent inhibitors of enzymes critical to disease progression, such as histone deacetylases (HDACs) and various kinases.[9][17][18]

Caption: Role of the core compound in developing therapeutic agents.

Conclusion

3-Phenylquinoxaline-5-carboxylic acid is a molecule of significant scientific interest, underpinned by its stable and versatile chemical nature. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an invaluable asset for chemical research. For professionals in drug development, it represents a strategically important building block, providing a reliable scaffold for the synthesis of diverse libraries of compounds aimed at a wide range of therapeutic targets. Future research will undoubtedly continue to leverage this compound to explore new chemical space and develop next-generation therapeutics.

References

-

El-Nassan, H. B., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2933. [Link]

-

2a biotech. 3-PHENYLQUINOXALINE-5-CARBOXYLIC ACID. [Link]

-

El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2853. [Link]

-

Khafagy, M. M., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2299-2311. [Link]

-

As-Sultany, M. A. M., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6667. [Link]

-

Ferreira, I. C. F. R., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

-

Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]

-

PubChem. 2,3-Diphenylquinoxaline-6-carboxylic acid. [Link]

-

ResearchGate. Biological activity of quinoxaline derivatives. [Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936551. [Link]

-

PubChemLite. 3-methylquinoxaline-5-carboxylic acid (C10H8N2O2). [Link]

-

Manera, C., et al. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5443-5446. [Link]

-

Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS - The Institutional Repository of the University of Konstanz. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chan, D. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid (CAS 162135-93-5) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-phenylquinoxaline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing information from established chemical principles and analogous structures, this document offers researchers and drug development professionals a detailed look into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from closely related, well-documented quinoxaline derivatives to provide a robust and scientifically grounded resource.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific substitutions of a phenyl group at the 3-position and a carboxylic acid at the 5-position on the quinoxaline core suggest a molecule designed to explore specific binding interactions within biological targets, potentially leveraging both hydrophobic and hydrogen-bonding interactions to achieve high affinity and selectivity.

This document will detail a robust, literature-derived synthetic protocol, outline the expected physicochemical and spectroscopic characteristics for compound verification, and explore the potential mechanisms of action and structure-activity relationships that define its therapeutic promise.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount for the validation of any synthesized compound. Below are the key physicochemical properties and the expected spectroscopic signatures for 3-Phenylquinoxaline-5-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 162135-93-5 | |

| Molecular Formula | C₁₅H₁₀N₂O₂ | |

| Molecular Weight | 250.25 g/mol | |

| Predicted Boiling Point | 486°C at 760 mmHg | |

| Predicted Flash Point | 247.7°C | |

| Predicted Density | 1.332 g/cm³ | |

| Appearance | Expected to be a solid | General |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core and the phenyl ring, as well as a characteristic downfield signal for the carboxylic acid proton. The exact shifts and coupling patterns will depend on the solvent used, but typical ranges are provided.[3]

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for each of the 15 unique carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the prominent stretches of the carboxylic acid group. A very broad O-H stretch is expected, often overlapping with C-H stretches, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. A strong, sharp carbonyl (C=O) stretch will also be a key diagnostic peak.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of 3-Phenylquinoxaline-5-carboxylic Acid

The most direct and widely used method for the synthesis of quinoxalines is the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the target molecule, this involves the reaction of 2,3-diaminobenzoic acid with phenylglyoxal.

References

biological activity of 3-Phenylquinoxaline-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Phenylquinoxaline-5-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 3-phenylquinoxaline-5-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to support further investigation into this promising class of heterocyclic compounds.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The structural versatility of the quinoxaline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1][4]

The 3-phenylquinoxaline-5-carboxylic acid core, in particular, combines three key pharmacophoric features: the planar quinoxaline ring system, a modifiable phenyl group at the 3-position, and a carboxylic acid group at the 5-position. The carboxylic acid moiety can significantly influence solubility and act as a crucial interaction point with biological targets, often through hydrogen bonding.[5][6] This guide delves into the specific biological activities associated with this particular class of derivatives, exploring their mechanisms of action and structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of 3-phenylquinoxaline-5-carboxylic acid derivatives typically involves the condensation of a substituted o-phenylenediamine with a phenylglyoxal derivative. A common and efficient approach is the hydrothermal synthesis from 3,4-diaminobenzoic acid and a 1,2-diarylketone (benzil).[7] This method is often favored for being environmentally friendlier, avoiding the use of volatile organic solvents and toxic catalysts.[7]

A representative synthetic route is outlined below. The reaction conditions, such as temperature and time, can be optimized to maximize yield and minimize side reactions like decarboxylation.[7][8]

References

- 1. novaresearch.unl.pt [novaresearch.unl.pt]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Phenylquinoxaline-5-carboxylic Acid and Its Derivatives

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have garnered significant attention from the scientific community due to their extensive range of biological activities.[1][2][3] These compounds are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors and microbial infections.[4][5][6][7] The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a "privileged structure" in medicinal chemistry. This guide will delve into the established mechanisms of action of quinoxaline derivatives, with a specific focus on elucidating the probable mechanism of 3-Phenylquinoxaline-5-carboxylic acid, and provide detailed experimental protocols for researchers in the field.

Part 1: Unraveling the Multifaceted Mechanisms of Action of Quinoxaline Derivatives

The biological effects of quinoxaline derivatives are diverse, stemming from their ability to interact with multiple cellular targets. The primary mechanisms of action can be broadly categorized into two main areas: anticancer and antimicrobial activities.

Anticancer Mechanisms: A Two-Pronged Attack

Quinoxaline derivatives have emerged as promising anticancer agents, and their efficacy is largely attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival.[4][5][8] Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of DNA integrity.

Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways that control cell growth, proliferation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9][10]

Quinoxaline derivatives have been identified as potent inhibitors of a variety of protein kinases, particularly tyrosine kinases.[11][12] The planar structure of the quinoxaline ring allows it to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives tumor progression.[9][13] Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline scaffold can enhance both the potency and selectivity of these inhibitors.[9]

Diagram 1: Generalized Kinase Signaling Pathway and Point of Inhibition

Caption: Quinoxaline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.

Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact directly with DNA.[14][15] The planar aromatic structure of the quinoxaline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[16][17] This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.

Furthermore, some quinoxaline derivatives can also inhibit the activity of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[14] By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[14]

Antimicrobial Mechanisms: A Lethal Blow to Pathogens

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][7][18][19] The primary mechanism of their antimicrobial action is believed to involve the generation of reactive oxygen species (ROS).[20]

Quinoxaline 1,4-di-N-oxides, a specific class of these derivatives, can be reduced by bacterial enzymes, leading to the production of superoxide radicals and other ROS.[20][21] This surge in oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[20]

Part 2: The Specific Case of 3-Phenylquinoxaline-5-carboxylic Acid

While direct studies on the mechanism of action of 3-Phenylquinoxaline-5-carboxylic acid are limited, its chemical structure allows for informed hypotheses based on the known activities of related quinoxaline derivatives.

-

The Phenyl Group at Position 3: The presence of a phenyl group at the 3-position is a common feature in many biologically active quinoxaline derivatives with anticancer properties.[8] This bulky aromatic substituent can enhance the binding affinity of the molecule to the hydrophobic pockets of protein kinases, potentially making it a kinase inhibitor.

-

The Carboxylic Acid Group at Position 5: The carboxylic acid group at the 5-position introduces a polar, ionizable functional group. This could influence the compound's solubility, cell permeability, and interaction with biological targets. It may form hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.

Based on these structural features, it is plausible that 3-Phenylquinoxaline-5-carboxylic acid exerts its biological effects primarily through the inhibition of protein kinases , a common mechanism for anticancer quinoxaline derivatives.[9][11][12] However, the possibility of other mechanisms, such as DNA intercalation, cannot be entirely ruled out without experimental validation.

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 3-Phenylquinoxaline-5-carboxylic acid or any novel quinoxaline derivative, a series of well-defined experiments are necessary. Here, we provide detailed protocols for two fundamental assays: the MTT assay to assess cytotoxicity and an in vitro kinase inhibition assay.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Phenylquinoxaline-5-carboxylic acid (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23][24]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Phenylquinoxaline-5-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[23]

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Experimental Workflow for the MTT Assay

Caption: A step-by-step workflow of the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[25]

Materials:

-

Purified recombinant protein kinase of interest (e.g., a tyrosine kinase)

-

Specific kinase substrate peptide

-

ATP

-

3-Phenylquinoxaline-5-carboxylic acid (or test compound)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[25]

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-Phenylquinoxaline-5-carboxylic acid in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the following to each well:

-

Test compound or DMSO (vehicle control)

-

Kinase in kinase assay buffer

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.[25]

-

-

Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[25]

-

ADP Detection:

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[25] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for a Kinase Inhibition Assay

| Compound Concentration (nM) | Kinase Activity (%) |

| 0 (Control) | 100 |

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

| 500 | 10 |

| 1000 | 5 |

Conclusion and Future Directions

The quinoxaline scaffold is a rich source of biologically active compounds with significant therapeutic potential. While the precise mechanism of action of 3-Phenylquinoxaline-5-carboxylic acid requires experimental confirmation, its structural features strongly suggest a role as a protein kinase inhibitor. The experimental protocols provided in this guide offer a robust framework for elucidating its mechanism and that of other novel quinoxaline derivatives. Future research should focus on identifying the specific kinase targets of these compounds, exploring their structure-activity relationships to optimize their potency and selectivity, and evaluating their efficacy in preclinical models of cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. geneonline.com [geneonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Phenylquinoxaline-5-carboxylic acid: A Technical Guide

Introduction

3-Phenylquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The addition of a phenyl group and a carboxylic acid moiety to the quinoxaline core introduces functionalities that can modulate its physicochemical properties, biological activity, and potential for further chemical modification.[3][4]

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships and for quality control during synthesis and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural characterization of such molecules. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Phenylquinoxaline-5-carboxylic acid, offering insights into the interpretation of its NMR and IR spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with quinoxaline derivatives.

Molecular Structure and Key Features

To facilitate the interpretation of the spectroscopic data, it is essential to first consider the molecular structure of 3-Phenylquinoxaline-5-carboxylic acid and the distinct chemical environments of its atoms.

Figure 1. Molecular structure of 3-Phenylquinoxaline-5-carboxylic acid with key functional groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenylquinoxaline-5-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid, the aromatic rings, and the quinoxaline core.

Predicted IR Absorption Data for 3-Phenylquinoxaline-5-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic (Quinoxaline and Phenyl) |

| 1760-1690 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1585 | Medium | C=C stretch (in-ring) | Aromatic |

| 1550-1475 | Medium | C=N stretch | Quinoxaline |

| 1320-1000 | Strong | C-O stretch | Carboxylic Acid |

| 950-910 | Medium | O-H bend | Carboxylic Acid |

| 900-675 | Strong | C-H out-of-plane bend | Aromatic |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5][6] This broadness is a result of the strong hydrogen bonding between the carboxylic acid groups in the solid state.

Another key absorption will be the strong C=O stretching band, expected between 1760 and 1690 cm⁻¹.[7][8] The exact position of this band can be influenced by conjugation with the quinoxaline ring system.

The aromatic C-H stretching vibrations of both the quinoxaline and phenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ region.[9] The in-ring C=C and C=N stretching vibrations of the aromatic systems will give rise to a series of medium to strong bands in the 1600-1475 cm⁻¹ range.[10]

The C-O stretching and O-H bending vibrations of the carboxylic acid group will also be present, typically appearing as strong and medium bands, respectively.[7] Finally, the pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of 3-Phenylquinoxaline-5-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons of the quinoxaline ring, the phenyl ring, and the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Chemical Shifts for 3-Phenylquinoxaline-5-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, Broad | 1H | -COOH |

| 9.3 - 9.0 | Singlet | 1H | H-2 |

| 8.5 - 7.5 | Multiplet | 8H | Aromatic Protons (Quinoxaline and Phenyl) |

Interpretation of the ¹H NMR Spectrum:

The most downfield signal is expected to be the proton of the carboxylic acid group, typically appearing as a broad singlet around 12.0 ppm.[5][11] This signal's broadness is due to hydrogen bonding and its position can be concentration-dependent.

The proton at the C-2 position of the quinoxaline ring is expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitrogen atoms.

The remaining eight aromatic protons from the quinoxaline and phenyl rings will likely appear as a complex multiplet in the region of 8.5-7.5 ppm.[12][13] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. Protons on the quinoxaline ring will be influenced by the positions of the nitrogen atoms and the carboxylic acid group, while the phenyl protons will show a pattern characteristic of a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Predicted ¹³C NMR Chemical Shifts for 3-Phenylquinoxaline-5-carboxylic acid

| Chemical Shift (δ, ppm) | Assignment |

| 185 - 165 | C=O (Carboxylic Acid) |

| 170 - 125 | Aromatic Carbons (Quinoxaline and Phenyl) |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of 185-165 ppm.[6][14][15]

The aromatic carbons of the quinoxaline and phenyl rings will resonate in the region of 170-125 ppm.[16] The carbons of the quinoxaline ring will have chemical shifts influenced by the nitrogen atoms, with carbons adjacent to nitrogen appearing at lower field.[16] The quaternary carbons (those without attached protons) will typically show weaker signals.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed in this guide.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid 3-Phenylquinoxaline-5-carboxylic acid is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-Phenylquinoxaline-5-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a standard one-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon.

-

Conclusion

The spectroscopic characterization of 3-Phenylquinoxaline-5-carboxylic acid through IR and NMR techniques provides a comprehensive understanding of its molecular structure. The predicted data and interpretations presented in this guide serve as a foundational reference for researchers. The characteristic signals in both IR and NMR spectra, arising from the carboxylic acid, phenyl, and quinoxaline moieties, allow for unambiguous identification and structural confirmation. This detailed spectroscopic analysis is a critical component in the development and application of this important class of compounds.

References

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health.

- Badawy, M. A., Mohamed, G. G., Omar, M. M., Nassar, M. M., & Kamel, A. B. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry, 1(4), 282-288.

- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.).

- Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2006). ResearchGate.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database.

- synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters.

- IR handout.pdf. (n.d.).

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- NMR Chemical Shifts. (n.d.).

- Supporting Information. (n.d.).

- 13C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- 3-Phenyl-quinoxaline-5-carboxylic acid. (n.d.). Alfa Chemistry.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- IR Chart. (n.d.).

- IR Absorption Table. (n.d.).

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). ResearchGate.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- 3-Phenylisoxazole-5-carboxylic Acid. (n.d.). PubChem.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). KOPS.

- ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.). ResearchGate.

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. heteroletters.org [heteroletters.org]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. web.pdx.edu [web.pdx.edu]

- 16. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 3-Phenylquinoxaline-5-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract: 3-Phenylquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in biological assays. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 3-Phenylquinoxaline-5-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this whitepaper establishes a framework for predicting its solubility based on its physicochemical properties and provides a detailed, field-proven protocol for its experimental determination.

Physicochemical Characterization and Theoretical Solubility Prediction

A molecule's solubility is dictated by its structural and chemical properties. Understanding these characteristics is the first step in predicting its behavior in different solvent systems.

Molecular Structure and Properties

3-Phenylquinoxaline-5-carboxylic acid possesses a unique amphiphilic structure, featuring a large, rigid, and nonpolar aromatic system combined with a highly polar and acidic functional group.

-

Molecular Formula: C₁₅H₁₀N₂O₂

-

Molecular Weight: 250.26 g/mol [3]

-

Core Structure: A quinoxaline ring system (a fusion of benzene and pyrazine rings) substituted with a phenyl group at position 3 and a carboxylic acid group at position 5.[3][4]

Key Structural Features Influencing Solubility:

-

Nonpolar Moiety: The fused quinoxaline core and the appended phenyl ring are hydrophobic. This large aromatic surface area favors interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking.

-

Polar Moiety: The carboxylic acid (-COOH) group is a potent polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar protic and aprotic solvents.

-

Acidity: The carboxylic acid group is acidic. In the presence of a base or in a solvent with sufficient basicity, it will deprotonate to form a carboxylate salt (-COO⁻). This ionization dramatically increases polarity and aqueous solubility.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 3-Phenylquinoxaline-5-carboxylic acid across a spectrum of solvent polarities.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate | The carboxylic acid group can form strong hydrogen bonds with the solvent. However, the large nonpolar backbone may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents are excellent hydrogen bond acceptors for the carboxylic acid proton. Their polarity and organic character can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is often used for dissolving quinoxaline derivatives for analysis.[5] |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The high polarity and hydrogen-bonding capability of the carboxylic acid group are incompatible with the nonpolar nature of these solvents. The energy required to break the solute-solute hydrogen bonds would not be compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can act as weak hydrogen bond acceptors. They may offer some solvating power for the aromatic system, but are less effective at solvating the carboxylic acid compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | While THF is more polar than diethyl ether, both are primarily nonpolar with limited ability to solvate the highly polar carboxylic acid moiety effectively. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Solubility Determination

The following diagram outlines the critical steps for a robust solubility assessment.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

3-Phenylquinoxaline-5-carboxylic acid (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Calibrated pipettes

-

Screw-capped glass vials (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC-UV at the compound's λ_max to generate a linear calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 3-Phenylquinoxaline-5-carboxylic acid to each pre-labeled vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Accurately dispense a fixed volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. Visual inspection should confirm that solid material remains.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires controlling several experimental variables.

-

pH: For a compound with a carboxylic acid, the pH of the medium is critical. In non-buffered organic solvents, this is less of a factor. However, in any system with traces of water or basic/acidic impurities, the ionization state can change. Solubility will be significantly higher in basic media where the highly polar carboxylate salt is formed.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature during equilibration is essential for data consistency.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the experiment and to ensure that the solid remaining after equilibration is the same form.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is mandatory for reliable results.[6]

Conclusion

References

-

Royal Society of Chemistry. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

2a biotech. 3-PHENYLQUINOXALINE-5-CARBOXYLIC ACID. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]

-

Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. [Link]

-

PubChem. 3-Phenylisoxazole-5-carboxylic Acid. [Link]

-

Thieme. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical History of Quinoxaline Discovery and Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Quinoxaline Core and Its Significance

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its deceptively simple architecture belies a remarkable versatility, serving as the foundational scaffold for a vast array of biologically active molecules and functional materials.[3] From anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs), the influence of the quinoxaline moiety is extensive.[4] This guide provides a technical and historical narrative of the discovery and synthetic evolution of quinoxaline compounds, offering field-proven insights for researchers and professionals in drug development. We will explore the foundational synthetic routes, the rationale behind their subsequent refinements, and the impact of these developments on the discovery of novel therapeutics and advanced materials.

Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses

The story of quinoxaline begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first documented synthesis of a quinoxaline derivative is credited to Körner and Hinsberg in 1884.[5][6] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that would become a cornerstone of quinoxaline chemistry.[5][6]

The Hinsberg Condensation: A Robust and Enduring Method

The Hinsberg condensation remains a fundamental and widely employed method for the synthesis of quinoxalines.[7][8] The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism, offering a straightforward and versatile route to a diverse range of quinoxaline derivatives.

Experimental Protocol: Classical Hinsberg Condensation

-

Reactant Preparation: Dissolve the selected o-phenylenediamine and 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux for a specified duration, typically ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product using recrystallization or column chromatography.

The enduring utility of the Hinsberg reaction lies in its simplicity and broad substrate scope. However, the classical conditions often require high temperatures and long reaction times, prompting the development of more efficient and environmentally benign modifications.[9]

Part 2: The Evolution of Synthesis - A Drive Towards Efficiency and Sustainability

The 20th and 21st centuries have witnessed a continuous evolution of quinoxaline synthesis, driven by the need for greater efficiency, milder reaction conditions, and greener chemical processes. These advancements have expanded the synthetic chemist's toolbox, enabling the construction of increasingly complex and functionally diverse quinoxaline-based molecules.

Catalytic Innovations in Quinoxaline Synthesis

A significant focus of modern synthetic efforts has been the development of novel catalytic systems to promote the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts enhance reaction rates, improve yields, and often allow for the use of more environmentally friendly solvents.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Glycerol/Water | - | 90 | 4-6 min | 85-91 |

| TiO2-Pr-SO3H | EtOH | Room Temp | 10 min | 95 |

| Zn(OTf)2 | CH3CN | Room Temp | - | 85-91 |

| Phenol | EtOH/H2O | Room Temp | 2 min | 98 |

A comparative table of various catalysts used in the Hinsberg condensation, demonstrating the trend towards milder conditions and improved efficiency.[7]

Beyond the Dicarbonyl: Expanding the Synthetic Repertoire

Modern synthetic strategies have moved beyond the exclusive use of 1,2-dicarbonyls, employing a range of precursors to generate the quinoxaline core. These methods offer alternative pathways and can provide access to derivatives that are not readily accessible through traditional routes.

-

From α-Hydroxy Ketones: The in-situ generation of 1,2-dicarbonyls from α-hydroxy ketones, often facilitated by an oxidizing agent, provides a convenient one-pot approach to quinoxaline synthesis.[4]

-

From Alkynes: The cyclocondensation of o-phenylenediamines with aromatic alkynes, typically catalyzed by a transition metal such as copper, offers a direct route to 2,3-disubstituted quinoxalines.[5][6]

Experimental Protocol: Copper-Catalyzed Cyclocondensation of o-Phenylenediamine and Phenylacetylene

-

Reaction Setup: In a reaction vessel, combine o-phenylenediamine, phenylacetylene, Cs2CO3, and Cu(OAc)2·H2O in toluene.

-

Ligand Addition: Add the ligand, such as DMPA (N,N'-dimethyl-1,2-propanediamine).

-

Reaction Execution: Heat the mixture at 70°C for 8 hours.

-

Work-up and Purification: After cooling, purify the reaction mixture by column chromatography to isolate the desired quinoxaline product.

This method exemplifies the power of transition metal catalysis in forging new pathways for heterocyclic synthesis.

Part 3: From Bench to Bedside - The Impact of Quinoxalines in Drug Discovery

The rich chemical diversity accessible through modern synthetic methods has positioned quinoxalines as a "privileged scaffold" in medicinal chemistry. This means the quinoxaline core is a recurring motif in a multitude of biologically active compounds, demonstrating a high propensity for interacting with various biological targets.

A Spectrum of Pharmacological Activities

Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer: Many quinoxaline-based compounds exhibit potent antitumor activity by targeting various cellular pathways.[10][11] For instance, some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[10]

-

Antibacterial and Antifungal: The quinoxaline scaffold is found in several natural and synthetic antibiotics, such as echinomycin and levomycin.[2][3] Quinoxaline 1,4-dioxides are a notable class with significant antibacterial properties.[12]

-

Antiviral: Quinoxaline derivatives have been investigated for their antiviral activity, including against HIV and the herpes virus.[1]

-

Anti-inflammatory: Certain quinoxaline analogs have shown promise as anti-inflammatory agents.[4]

Quinoxalines in the Clinic: Marketed Drugs

The therapeutic potential of quinoxalines is underscored by the number of approved drugs that incorporate this scaffold.

-

Varenicline: A medication used for smoking cessation.[2]

-

Grazoprevir: An antiviral drug for the treatment of Hepatitis C.[13] The synthesis of grazoprevir serendipitously led to the discovery of a novel class of quinoxaline-based olefin metathesis catalysts.[13]

Part 4: Beyond Medicine - Quinoxalines in Materials Science

The unique electronic properties of the quinoxaline ring system have also made it a valuable component in the development of advanced organic materials.[6] The electron-accepting nature of the pyrazine ring, combined with the extended π-system, imparts desirable characteristics for applications in:

-

Organic Electronics: Quinoxaline-containing polymers are utilized in organic photovoltaic devices and as organic semiconductors.[4]

-

Luminescent Materials: The inherent fluorescence of some quinoxaline derivatives makes them suitable for use as dyes in solar cells and as fluorescent probes.[6]

-

Corrosion Inhibitors: Quinoxalines have been shown to effectively inhibit the corrosion of metals.[5]

Conclusion: An Enduring Legacy and a Bright Future

From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and a versatile building block in materials science, the journey of the quinoxaline core is a testament to the power of synthetic chemistry. The continuous refinement of synthetic methodologies has not only provided access to a vast chemical space but has also enabled the development of life-changing medicines and innovative technologies. As researchers continue to explore the rich chemistry of this remarkable heterocycle, the legacy of the quinoxaline scaffold is certain to endure, paving the way for future discoveries and applications.

Visualizing the Core Concepts

To further elucidate the key synthetic pathways and historical developments, the following diagrams are provided.

Figure 1: The Hinsberg condensation reaction for quinoxaline synthesis.

Figure 2: A timeline of key milestones in quinoxaline history.

References

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023-11-14). [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023-11-23). [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

-

Williams, M. J., et al. (2016). The Discovery of Quinoxaline-Based Metathesis Catalysts from Synthesis of Grazoprevir (MK-5172). Organic Letters. [Link]

-

Discovery of the Aminated Quinoxalines as Potential Active Molecules. [Link]

-

Synthesis and biological activity of quinoxaline derivatives. (2024-08-10). [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

-

Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. (2016-01-27). [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]

-

Quinoxaline. Wikipedia. [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. (2016-04-12). [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. (2025-08-07). [Link]

-

Drugs containing the quinoxaline core. ResearchGate. [Link]

-

Quinoxaline and examples of its pharmacological activities. ResearchGate. [Link]

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Quinoxaline - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenylquinoxaline-5-carboxylic Acid

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This guide focuses on a specific, yet under-explored derivative, 3-Phenylquinoxaline-5-carboxylic acid, to delineate its potential therapeutic targets. While direct research on this compound is nascent, this document synthesizes existing knowledge on the broader quinoxaline class to propose and technically evaluate high-probability molecular targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating and advancing research into the therapeutic applications of 3-Phenylquinoxaline-5-carboxylic acid. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for validation, and present a structured approach to data interpretation, thereby creating a self-validating system for scientific inquiry.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives, composed of a fused benzene and pyrazine ring, are a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the pharmaceutical industry.[1][2] Their versatile biological activities are well-documented, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4] Several quinoxaline-based compounds have entered clinical trials, with some receiving FDA approval, underscoring their therapeutic relevance.[2] The diverse pharmacological profile of quinoxalines stems from their ability to interact with a wide range of biological targets, often acting as competitive inhibitors at ATP-binding sites of kinases or intercalating with DNA.[5]

3-Phenylquinoxaline-5-carboxylic acid is a structurally distinct member of this family, featuring a phenyl group at the 3-position and a carboxylic acid moiety at the 5-position. These substitutions are not merely decorative; they are predicted to significantly influence the molecule's physicochemical properties, such as solubility and electronic distribution, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[6] The presence of the carboxylic acid group, in particular, may confer novel target specificities or enhance binding to existing ones. This guide will explore these possibilities in detail.

Physicochemical Properties and Structural Analysis of 3-Phenylquinoxaline-5-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological activity and designing relevant experiments.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [7] |

| Molecular Weight | 250.26 g/mol | [7] |

| Predicted LogP | 3.2 | ChemAxon |

| pKa (most acidic) | 3.8 (Carboxylic Acid) | ChemAxon |

| pKa (most basic) | 1.2 (Pyrazine Nitrogen) | ChemAxon |

The predicted LogP suggests moderate lipophilicity, indicating that the compound may have good membrane permeability, a desirable trait for targeting intracellular proteins. The acidic pKa of the carboxylic acid group implies that at physiological pH (7.4), this moiety will be predominantly deprotonated, which could be critical for forming ionic interactions with target proteins.

Proposed Therapeutic Targets and Mechanistic Rationale

Based on the established activities of the quinoxaline scaffold and the unique structural features of 3-Phenylquinoxaline-5-carboxylic acid, we propose the following high-priority therapeutic targets for investigation.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Quinoxaline derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.[5]

Mechanistic Rationale: VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline derivatives have demonstrated potent anti-cancer activity through the inhibition of VEGFR-2.[5] The planar quinoxaline core can mimic the adenine region of ATP, while the phenyl and carboxylic acid substituents can form additional interactions within the kinase domain's hydrophobic pocket and with charged residues, respectively.

Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Mechanistic Rationale: CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. It is overexpressed in a wide range of cancers, making it an attractive therapeutic target. Notably, derivatives of 3-quinoline carboxylic acid, a structurally related scaffold, have been identified as potent CK2 inhibitors.[8] The carboxylic acid moiety is often crucial for interacting with the highly basic active site of CK2.

Histone Deacetylases (HDACs): Epigenetic Modulation in Cancer Therapy

Mechanistic Rationale: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The discovery of 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors provides a strong rationale for investigating 3-Phenylquinoxaline-5-carboxylic acid for similar activity.[9] The quinoxaline core can serve as a cap group, the phenyl ring as a linker, and the carboxylic acid could potentially interact with the zinc ion in the HDAC active site, although a more traditional zinc-binding group might be more effective.

Proposed Experimental Workflow for Target Validation:

Caption: A streamlined workflow for target validation.

Peroxiredoxin 5 (PRDX5): A Novel Target in Oxidative Stress and Cancer

Mechanistic Rationale: PRDX5 is a mitochondrial antioxidant enzyme that has been implicated in cancer cell survival and resistance to therapy. Recent studies have identified PRDX5 as a therapeutic target in cervical cancer, where its inhibition leads to increased reactive oxygen species (ROS) and apoptosis.[10] While not a traditional target for quinoxalines, the exploration of novel mechanisms is crucial. The planar, electron-deficient quinoxaline ring system could potentially interact with the active site of PRDX5, and the carboxylic acid could form key hydrogen bonds.

Experimental Protocols for Target Validation

The following protocols provide a starting point for the experimental validation of the proposed therapeutic targets.

In Vitro Kinase Inhibition Assay (VEGFR-2)

-

Reagents and Materials:

-

Recombinant human VEGFR-2 (kinase domain)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

3-Phenylquinoxaline-5-carboxylic acid (test compound)

-

Staurosporine (positive control)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and staurosporine in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted compound or control.

-

Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate.

-

Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Reagents and Materials:

-

Cancer cell line expressing the target of interest (e.g., HUVEC for VEGFR-2, HeLa for CK2)

-

3-Phenylquinoxaline-5-carboxylic acid

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies for Western blotting

-

-

Procedure:

-

Treat cultured cells with the test compound or DMSO for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into aliquots and heat them at different temperatures for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-